molecular formula C11H9NO4S B2871762 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 312944-88-0

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2871762
CAS No.: 312944-88-0
M. Wt: 251.26
InChI Key: YWULELJUDXQYSW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative with research significance in metabolic and bone disorders. This compound is structurally categorized as a 5-ene-4-thiazolidinone, a class known for its versatile pharmacological profiles and role as a privileged scaffold in medicinal chemistry . Thiazolidinedione-based compounds have been extensively investigated for their ability to modulate critical biological pathways . Scientific investigations into closely related analogues highlight their potential as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . The inhibition of this enzyme leads to increased levels of prostaglandins, such as PGE2, which are key signaling molecules involved in bone formation, wound healing, and hair growth . Consequently, this mechanism underpins the research value of this compound in studies aimed at promoting osteogenesis (bone formation), developing treatments for alopecia (hair loss), and enhancing gastrointestinal wound healing . Furthermore, its exploration extends to the prevention and treatment of cardiovascular and kidney diseases, positioning it as a valuable tool for probing complex disease mechanisms and identifying new therapeutic targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWULELJUDXQYSW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues of Thiazolidinediones

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at C5 Biological Target Key Findings Reference
(5E)-5-[(2-Hydroxy-3-Methoxyphenyl)Methylidene]-TZD 2-hydroxy-3-methoxy phenyl Not explicitly stated (potential PTP1B/PPARγ) Enhanced solubility due to hydroxyl group; potential for hydrogen bonding
5-(3-Methoxybenzylidene)-TZD 3-methoxy phenyl PTP1B inhibitor IC₅₀ values < 10 μM; improved selectivity over PPARγ
5-(2-Thienylmethylene)-TZD (CID 3087795) 2-thienyl HIV-1 reverse transcriptase (RT) Binds RT active site with 5 hydrophobic + 2 H-bond interactions; ΔG = -9.2 kcal/mol
5-(4-Methoxybenzylidene)-TZD 4-methoxy phenyl PPARγ agonist EC₅₀ = 0.8 μM; low cytotoxicity in hepatic cells
Pioglitazone Impurity I 4-hydroxybenzyl N/A Identified as a synthetic byproduct; no significant bioactivity

Biological Activity

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring system with a methoxyphenyl substituent. Its structural formula can be represented as follows:

C12H11N1O3S1\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{3}\text{S}_{1}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways and phosphatidylserine externalization .
  • Genotoxic Effects : It has been observed to exert genotoxic effects selectively on cancer cells without affecting normal peripheral blood mononuclear cells (PBMC) .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, particularly lung carcinoma (NCI-H292). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 1.26 µg/mL against NCI-H292 cells after 72 hours of incubation, demonstrating potent cytotoxicity .
  • Morphological Changes : Treated cells showed morphological alterations consistent with apoptosis, including mitochondrial depolarization and DNA fragmentation.

Comparative Analysis with Other Compounds

The following table summarizes the IC50 values of this compound compared to other thiazolidinedione derivatives:

Compound NameCell LineIC50 Value (µg/mL)Notes
This compoundNCI-H2921.26High cytotoxicity
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H2920.75More potent than above
5-(substituted benzylidene)-thiazolidine derivativesVarious10 - 30Variable activity

Case Studies

Several studies have explored the biological activity of thiazolidinediones similar to this compound:

  • Cytotoxicity Against Lung Cancer : A study demonstrated that derivatives of thiazolidinediones were effective against lung cancer cell lines, with some compounds showing selective toxicity towards malignant cells .
  • Antimicrobial Activity : Other research indicated that thiazolidinediones possess antimicrobial properties, inhibiting the growth of various bacterial strains .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that these compounds can modulate signaling pathways associated with cell survival and death .

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